Functional Inversion: Substrate Kinetics (Km) vs. Inhibitor Potency (IC50)
The single Ala25Ser substitution fundamentally changes the peptide's interaction with PKC. The target compound, H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH (RFARKGSLRQKNV), functions as a substrate with a Michaelis constant (Km) of 0.2 µM . In contrast, the direct analog containing Alanine at position 25 (RFARKGALRQKNV) is a non-phosphorylatable inhibitor with a reported half-maximal inhibitory concentration (IC50) of 100 nM . The difference is not a matter of degree but of kind; one is a reactant, and the other is a blocker.
| Evidence Dimension | Functional Activity vs. PKC |
|---|---|
| Target Compound Data | Km = 0.2 µM (Substrate) |
| Comparator Or Baseline | RFARKGALRQKNV (Ala25 analog) |
| Quantified Difference | Functional inversion: Substrate (Km = 0.2 µM) vs. Inhibitor (IC50 = 100 nM) |
| Conditions | In vitro PKC kinase activity assay |
Why This Matters
This functional inversion is the definitive selection criterion, ensuring that an assay designed to measure PKC activity uses a substrate rather than inadvertently introducing an inhibitor.
